Methylcarbamylcholine chloride

Overview

Description

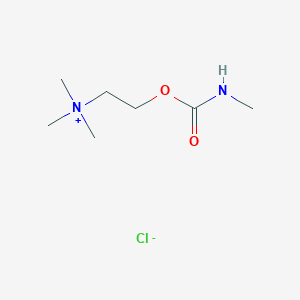

Methylcarbamylcholine chloride (CAS 14721-76-7), also known as N-Methylcarbachol chloride, is a synthetic cholinergic agonist that primarily acts on nicotinic acetylcholine receptors (nAChRs). Its molecular formula is C₇H₁₇ClN₂O₂, with a molecular weight of 196.675 g/mol . Structurally, it is derived from carbamoylcholine (carbachol) by the addition of a methyl group to the carbamate moiety, enhancing its receptor specificity. This compound is utilized in research for its selective nicotinic activity, particularly in neurological studies targeting α4β2 and neuromuscular nAChRs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcarbamylcholine chloride can be synthesized through a multi-step process. The synthesis typically begins with the reaction of 2-chloroethanol with urea to form 2-chloroethyl carbamate. This intermediate is then quaternized by reacting with trimethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methylcarbamylcholine chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

Hydrolysis: In aqueous solutions, it can hydrolyze to form methylcarbamylcholine and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Hydrolysis: Typically occurs under acidic or basic conditions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields methylcarbamylcholine hydroxide.

Hydrolysis: Yields methylcarbamylcholine and hydrochloric acid.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methylcarbamylcholine chloride has the chemical formula and is classified as a quaternary ammonium compound. It mimics the action of acetylcholine, leading to stimulation of muscarinic receptors, which are pivotal in mediating parasympathetic nervous system responses. This characteristic makes MCC valuable in research related to neurotransmission and receptor pharmacology .

Pharmacological Applications

- Neuropharmacology : MCC is extensively used in neuropharmacological studies to investigate the effects of cholinergic stimulation on synaptic transmission and plasticity. Its ability to activate muscarinic receptors allows researchers to study cholinergic signaling pathways and their implications in neurodegenerative diseases such as Alzheimer's disease.

- Toxicology Studies : Due to its potent agonistic effects on muscarinic receptors, MCC serves as a model compound for assessing the toxicity of other cholinergic agents. It helps in understanding the dose-response relationships and potential side effects associated with cholinergic overstimulation.

- Drug Development : MCC is utilized in the development of new pharmacological agents targeting muscarinic receptors. By evaluating its effects, researchers can design more selective drugs that minimize side effects while maximizing therapeutic efficacy.

Environmental Applications

This compound also finds applications in environmental science, particularly in studies related to aquatic toxicity. Research indicates that quaternary ammonium compounds like MCC can have significant ecological impacts due to their persistence and potential toxicity to aquatic organisms .

Case Study: Aquatic Toxicity Assessment

A study evaluated the acute toxicity of various quaternary ammonium compounds, including MCC, on freshwater species such as Daphnia magna and Pimephales promelas. The results demonstrated that exposure to high concentrations of MCC led to significant mortality rates among these organisms, highlighting the need for careful management of such compounds in aquatic environments .

Table 1: Pharmacological Effects of this compound

| Effect Type | Observed Effects | Reference |

|---|---|---|

| Neurotransmission | Increased synaptic activity | |

| Toxicity | High mortality in aquatic organisms | |

| Drug Interaction | Modulation of drug efficacy |

Table 2: Environmental Impact Studies

Mechanism of Action

Methylcarbamylcholine chloride acts as an agonist of muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, it mimics the action of acetylcholine, leading to various physiological effects such as muscle contraction, increased glandular secretion, and modulation of neuronal activity. The compound is more resistant to hydrolysis by acetylcholinesterase, resulting in a longer duration of action compared to acetylcholine .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Carbachol (Carbamoylcholine Chloride)

Molecular Formula : C₆H₁₅ClN₂O₂

Molecular Weight : 182.65 g/mol

CAS : 51-83-2

Key Differences :

- Carbachol lacks the methyl group on the carbamate moiety present in methylcarbamylcholine chloride.

- Receptor Activity : Carbachol is a dual agonist, activating both muscarinic and nicotinic acetylcholine receptors, whereas this compound exhibits higher selectivity for nicotinic receptors .

- Applications : Carbachol is clinically used to treat glaucoma (via muscarinic action) and gastrointestinal/urinary motility disorders. This compound is primarily a research tool for nicotinic receptor studies .

Table 1: Structural and Functional Comparison

Anabaseine and Analogs (PTHP, MAPP)

Anabaseine, a natural alkaloid, exists in three pH-dependent forms. Its cyclic iminium analog, PTHP, shows high nAChR affinity, while open-chain analogs like MAPP exhibit <1% activity .

Relevance to Methylcarbamylcholine :

- Both compounds target nAChRs, but methylcarbamylcholine’s quaternary ammonium structure ensures prolonged receptor interaction compared to anabaseine’s pH-sensitive forms.

- Potency : PTHP (anabaseine analog) and methylcarbamylcholine demonstrate similar nicotinic potency, but methylcarbamylcholine’s synthetic stability makes it preferable for controlled studies .

Dimethylcarbamoyl Chloride

Molecular Formula: C₃H₆ClNO CAS: 79-44-7 Key Differences:

Research Findings and Mechanistic Insights

- Receptor Binding : this compound’s quaternary ammonium group enhances binding to nAChRs by mimicking acetylcholine’s cationic head. The methyl group on the carbamate may reduce hydrolysis, prolonging activity compared to carbachol .

- Selectivity Studies : In rat brain α4β2 receptors, this compound showed 3-fold higher affinity than carbachol, attributed to steric and electronic effects of the methyl substitution .

Biological Activity

Methylcarbamylcholine chloride (MCC) is a synthetic compound that acts as a cholinergic agonist, primarily targeting nicotinic and muscarinic acetylcholine receptors. This article reviews the biological activity of MCC, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₇H₁₉ClN₂O₂

- Molecular Weight : 182.65 g/mol

- CAS Number : 51-83-2

This compound functions by mimicking acetylcholine, binding to both nicotinic and muscarinic receptors. Its action is characterized by:

- Nicotinic Receptor Activation : MCC induces depolarization in neurons, leading to neurotransmitter release. Studies show that it can stimulate the release of neurotransmitters such as norepinephrine and dopamine from pre-loaded cells in the rat brain .

- Muscarinic Receptor Interaction : While it activates muscarinic receptors, its potency is significantly lower compared to other agonists like carbachol. It has been reported to be approximately 42 times less potent than carbachol in contracting the ileum .

Biological Activity and Pharmacological Effects

MCC has been shown to exhibit various biological activities:

- Neurotransmission Enhancement : Research indicates that MCC enhances spontaneous acetylcholine release in brain slices, which is crucial for synaptic transmission and modulation of neuronal excitability .

- Cardiovascular Effects : In vivo studies demonstrate that intravenous administration of MCC can cause transient increases in blood pressure, similar to nicotine, indicating its potential cardiovascular effects .

- Desensitization Effects : Prolonged exposure to MCC can lead to desensitization of nicotinic receptors, impacting its efficacy over time .

Case Studies and Research Findings

Several studies have highlighted the pharmacological significance of MCC:

- Study on Aging Effects : A study assessed how aging affects cholinergic autoreceptor function using MCC. It was found that while the ability of MCC to enhance acetylcholine release was only modestly altered with age, sensitivity to antagonists was significantly reduced in older rats .

- Nicotinic Receptor Binding : Research using radiolabeled MCC demonstrated selective binding to nicotinic receptors in rat brains, providing insights into its receptor-specific actions and potential therapeutic applications .

Comparative Biological Activity

To provide a clearer understanding of MCC's biological activity relative to other cholinergic agents, the following table summarizes key findings:

| Compound | Receptor Type | Potency (relative) | Notable Effects |

|---|---|---|---|

| Methylcarbamylcholine | Nicotinic | Moderate | Enhances neurotransmitter release |

| Carbachol | Muscarinic | High | Strong contraction of smooth muscle |

| N-Methyl-carbachol | Mixed | Low | Depolarizes sympathetic ganglia |

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing Methylcarbamylcholine chloride’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Radioligand binding assays using [³H]-methylcarbamylcholine are standard. Protocols involve incubating receptor-rich membrane preparations (e.g., rat brain homogenates) with the radiolabeled compound and competing ligands. Data analysis via Scatchard plots or nonlinear regression determines dissociation constants (Kd) and receptor density (Bmax). Ensure pH stability (physiological pH ~7.4) to maintain ligand-receptor interaction fidelity .

Q. How should researchers optimize the synthesis of this compound to ensure high purity and yield?

- Methodological Answer : Synthesis optimization includes:

- Stepwise purification : Use column chromatography (silica gel, methanol/chloroform eluent) to isolate intermediates.

- Characterization : Confirm structural identity via ¹H/¹³C NMR (e.g., methylcarbamyl proton resonance at δ ~2.8 ppm) and mass spectrometry (expected molecular ion peak at m/z 196.675).

- Yield improvement : Adjust stoichiometry of methyl isocyanate and choline chloride precursors, monitoring reaction completion via TLC .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound in pharmacological studies?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>98%).

- Elemental analysis : Verify empirical formula (C₇H₁₇ClN₂O₂) by comparing calculated vs. observed C/H/N percentages.

- Ion chromatography : Quantify chloride content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the binding affinities of this compound across different nAChR subtypes?

- Methodological Answer :

- Subtype-specific assays : Compare binding in α4β2 vs. α7 nAChR subtypes using heterologous expression systems (e.g., HEK293 cells).

- pH modulation : Test binding at varying pH levels (5.5–8.5) to identify ionization-dependent interactions, as seen in analogous studies with anabaseine .

- Computational docking : Use molecular dynamics simulations to model ligand-receptor interactions, focusing on electrostatic contributions from quaternary ammonium groups .

Q. What methodological considerations are essential when designing comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Analog design : Synthesize stable analogs (e.g., cyclic iminium forms) to mimic ionization states, as demonstrated in anabaseine studies.

- Functional assays : Combine binding affinity measurements (IC₅₀) with electrophysiological recordings (e.g., two-electrode voltage clamp in Xenopus oocytes) to correlate binding with receptor activation.

- Control for stereochemistry : Use chiral chromatography to isolate enantiomers, as stereochemical variations significantly impact nAChR activity .

Q. How does the ionization state of this compound influence its pharmacological activity, and what experimental approaches can elucidate this?

- Methodological Answer :

- pH titration studies : Measure ligand potency (EC₅₀) at varying pH levels to correlate ionization (e.g., monocationic vs. dicationic forms) with receptor activation.

- Analog substitution : Replace the methylcarbamyl group with non-ionizable moieties (e.g., acetyl) to isolate charge-dependent effects.

- Spectroscopic analysis : Use UV-Vis or fluorescence spectroscopy to monitor protonation states under physiological conditions .

Q. Notes for Reproducibility

- Experimental documentation : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Include synthesis protocols, purity data, and spectral signatures in supplementary materials.

- For receptor assays, specify membrane preparation methods, buffer compositions, and equipment calibration details .

- Data contradiction resolution : Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry alongside radioligand assays) .

Properties

IUPAC Name |

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJDIXRPQHHJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045789 | |

| Record name | Methylcarbamylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14721-76-7 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline, chloride, methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylcarbamylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.